molecular formula C4N6 B579294 1,2,4,5-Tetrazine-3,6-dicarbonitrile CAS No. 16453-19-3

1,2,4,5-Tetrazine-3,6-dicarbonitrile

Cat. No.: B579294
CAS No.: 16453-19-3
M. Wt: 132.086
InChI Key: PJQACTYSHPHXNW-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine-3,6-dicarbonitrile is a nitrogen-rich heterocyclic compound with the molecular formula C4N6. It is a member of the tetrazine family, characterized by a six-membered ring containing four nitrogen atoms. This compound is known for its high nitrogen content and unique electronic properties, making it a valuable building block in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrazine-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of hydrazine with dicyanogen or its derivatives under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, at low temperatures to ensure the stability of the intermediate products .

Another method involves the cyclization of appropriate precursors, such as 3,6-dichloro-1,2,4,5-tetrazine, with nucleophiles like amines or thiols. This reaction is often carried out in an organic solvent, such as acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazine-3,6-dicarbonitrile involves its ability to participate in rapid and selective cycloaddition reactions, particularly with strained alkenes and alkynes. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the formation of stable adducts. The compound’s high nitrogen content also contributes to its energetic properties, making it suitable for applications in propellants and explosives .

Properties

IUPAC Name

1,2,4,5-tetrazine-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N6/c5-1-3-7-9-4(2-6)10-8-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQACTYSHPHXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NN=C(N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702447
Record name 1,2,4,5-Tetrazine-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16453-19-3
Record name 1,2,4,5-Tetrazine-3,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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